molecular formula C8H6N2O B1297893 1,6-Naphthyridin-2(1H)-One CAS No. 23616-29-7

1,6-Naphthyridin-2(1H)-One

Cat. No.: B1297893
CAS No.: 23616-29-7
M. Wt: 146.15 g/mol
InChI Key: ZQKMVHXJWJNEQG-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-2(1H)-One is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system consisting of a pyridine ring and a pyridone ring

Mechanism of Action

Target of Action

The primary targets of 1,6-Naphthyridin-2(1H)-One are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division.

Mode of Action

This compound interacts with its targets, the tyrosine kinases, by binding to their active sites. This binding inhibits the activity of the tyrosine kinases, preventing them from phosphorylating other proteins . The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and induce apoptosis, or programmed cell death.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell cycle progression, survival, and apoptosis . The inhibition of these pathways can lead to a decrease in cell proliferation and an increase in cell death.

Result of Action

The result of the action of this compound is a decrease in cell proliferation and an increase in cell death . This is due to the compound’s inhibition of tyrosine kinases and the subsequent effects on cell signaling pathways.

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridin-2(1H)-One plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine kinases, a class of enzymes that play a key role in signal transduction pathways. The interaction between this compound and tyrosine kinases can lead to the inhibition of kinase activity, thereby affecting downstream signaling events . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have significant implications for cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to changes in their activity and function. For instance, this compound can inhibit the activity of tyrosine kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-2(1H)-One can be synthesized through various methods. One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, followed by subsequent reactions in different solvents such as concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid . The choice of solvent and reaction conditions can significantly influence the yield and purity of the target compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridin-2(1H)-One undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced naphthyridine derivatives.

Scientific Research Applications

1,6-Naphthyridin-2(1H)-One has numerous scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with a different ring fusion pattern.

    1,8-Naphthyridine: Similar to 1,6-Naphthyridin-2(1H)-One but with nitrogen atoms at different positions in the ring system.

    2-Methyl-1,6-Naphthyridine: A methyl-substituted derivative of this compound.

Uniqueness

This compound is unique due to its specific ring fusion pattern and the presence of a pyridone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKMVHXJWJNEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343421
Record name 1,6-Naphthyridin-2(1H)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-29-7
Record name 1,6-Naphthyridin-2(1H)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a third run a mixture containing 3.5 g of 5-bromo-1,6-naphthyridin-2(1H)-one, 8.5 g of 4-(trifluoromethyl)-1H-imidazole, 8.7 g of potassium carbonate and 150 ml of dimethylformamide was refluxed with stirring for 29 hours and following a work-up procedure as described in the preceding paragraphs, 1.9 g of the crude product was obtained. The three fractions of product were combined, recrystallized three times from isopropyl alcohol and dried in an oven at 100° C. for two days to yield 1.95 g of 5-[(4-trifluoromethyl)-1H-imidazol-1-yl)]-1,6-naphthyridin-2(1H)-one, m.p. 216°-218° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example A18 (22 g, 65.7 mmol), (4-methoxy-benzyl)-methyl-amine (14.9 g, 98.5 mmol) and DBU (15 g, 98.5 mmol) in NMP (120 mL) was heated at 160° C. for 5 h. The mixture was poured into 200 mL of water while stirring and the resulting solids were collected by filtration, washed with water, dried and then washed with Et2O to give 3-(5-amino-2,4-difluoro-phenyl)-1-ethyl-7-[4-methoxy-benzyl)-methyl-amino]-1H-[1,6]naphthyridin-2-one (25 g, yield 85% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.51 (s, 1H), 7.80 (s, 1H), 7.19-7.17 (d, J=8.7 Hz, 2H), 7.06 (t, J=10.2 Hz, 1H), 6.90-6.81 (m, 3H), 6.32 (s, 1H), 5.02 (s, 2H), 4.86 (s, 2H), 4.19 (q, J=6.9 Hz, 2H), 3.72 (s, 3H), 3.14 (s, 3H), 1.14 (t, J=6.9 Hz, 3H); MS (ESI): m/z 451.1 [M+H]+.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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